1-{[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole
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Overview
Description
1-{[6-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and benzodiazole. These types of compounds are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-{[6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,3-benzodiazole involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
1-{[6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazolobenzodiazoles. Compared to these, 1-{[6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which can enhance its biological activity and specificity . Similar compounds include:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
Properties
Molecular Formula |
C17H11FN6S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11FN6S/c18-12-6-2-1-5-11(12)16-22-24-15(20-21-17(24)25-16)9-23-10-19-13-7-3-4-8-14(13)23/h1-8,10H,9H2 |
InChI Key |
YDAMFLFMFRAVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54)F |
Origin of Product |
United States |
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